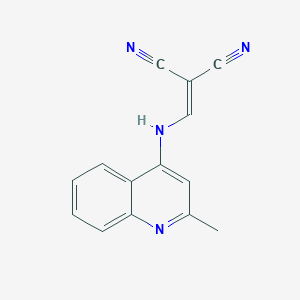
(((2-Methyl-4-quinolyl)amino)methylene)methane-1,1-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(((2-Methyl-4-quinolyl)amino)methylene)methane-1,1-dicarbonitrile is a chemical compound with the molecular formula C14H10N4. It’s available for purchase from various chemical suppliers .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include attributes like melting point, boiling point, density, etc. Unfortunately, these specific details forThis compound are not available in the search results .
作用机制
The mechanism of action of (((2-Methyl-4-quinolyl)amino)methylene)methane-1,1-dicarbonitrile is not fully understood, but it is believed to involve the inhibition of enzymes and receptors that are involved in various biological processes. This compound has been shown to inhibit the activity of protein kinases, which are enzymes that regulate cell growth and division. This compound has also been shown to bind to and modulate the activity of G protein-coupled receptors, which are involved in various physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can induce apoptosis, inhibit cell proliferation, and modulate the expression of genes involved in various biological processes. In vivo studies have shown that this compound can reduce tumor growth, improve cognitive function, and alleviate inflammation.
实验室实验的优点和局限性
(((2-Methyl-4-quinolyl)amino)methylene)methane-1,1-dicarbonitrile has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. This compound can be easily synthesized in large quantities and has a long shelf life, making it a cost-effective compound for research purposes. This compound is also versatile and can be modified to produce derivatives with different properties. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
未来方向
For research on (((2-Methyl-4-quinolyl)amino)methylene)methane-1,1-dicarbonitrile include its potential applications in drug discovery, material science, and analytical chemistry.
合成方法
(((2-Methyl-4-quinolyl)amino)methylene)methane-1,1-dicarbonitrile can be synthesized through a multi-step process that involves the reaction of 2-methylquinoline with malononitrile and formaldehyde. The reaction produces a Schiff base, which is then cyclized to form this compound. The synthesis method of this compound has been optimized to increase the yield and purity of the compound, making it easier to use in scientific research.
科学研究应用
(((2-Methyl-4-quinolyl)amino)methylene)methane-1,1-dicarbonitrile has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, infectious diseases, and neurological disorders. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties. In analytical chemistry, this compound has been employed as a fluorescent probe for the detection of metal ions and biological molecules.
属性
IUPAC Name |
2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c1-10-6-14(17-9-11(7-15)8-16)12-4-2-3-5-13(12)18-10/h2-6,9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIINSDDLURTTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Trifluoro(4-((1,3,5,7-tetraazatricyclo[3.3.1.1<3,7>]decyl)methyl)phenylthio)methane, hydrobromide](/img/structure/B2985892.png)

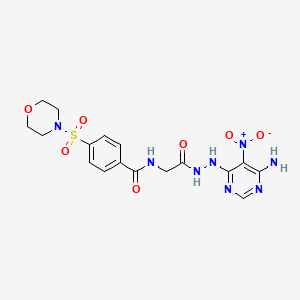

![5-(3,4-Difluorophenyl)-7-methoxy-2-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2985900.png)
![N-(2-ethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2985902.png)

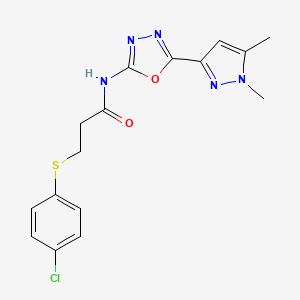
![N~4~-(2-furylmethyl)-1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-imidazole-4-carboxamide](/img/structure/B2985908.png)
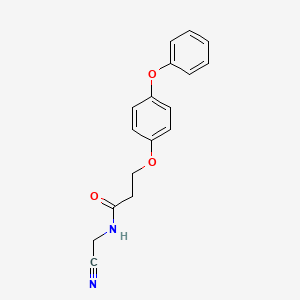
![N-phenyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2985911.png)
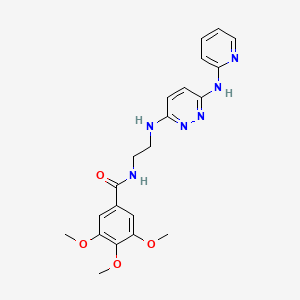
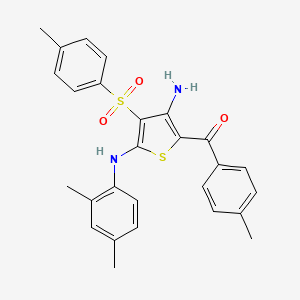
![(2S,3R)-2-[5-(2-Fluorophenyl)pyridin-3-yl]oxolan-3-amine;dihydrochloride](/img/structure/B2985914.png)
